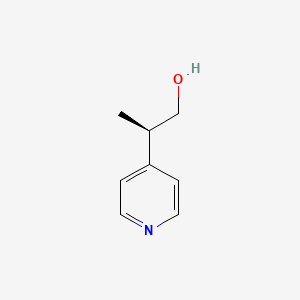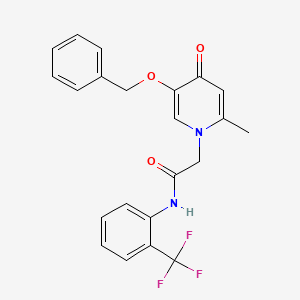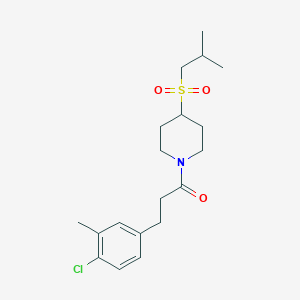
3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as 4-Chloro-alpha-PVP or 4-Cl-PVP, is a synthetic cathinone that belongs to the class of pyrrolidine compounds. It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. However, its use is associated with serious health risks and has been classified as a controlled substance in many countries.
Mechanism of Action
The exact mechanism of action of 4-Cl-PVP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system and the release of neurotransmitters such as serotonin, which produces feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The use of 4-Cl-PVP has been associated with a range of biochemical and physiological effects. These include increased heart rate and blood pressure, elevated body temperature, and dehydration. It can also cause agitation, anxiety, paranoia, and hallucinations. Long-term use can lead to addiction, cognitive impairment, and damage to the cardiovascular and nervous systems.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Cl-PVP in lab experiments include its ability to produce consistent and reproducible results, its relatively low cost compared to other research chemicals, and its availability from online suppliers. However, its use is associated with ethical and safety concerns, and its effects on human subjects are not fully understood.
Future Directions
Future research on 4-Cl-PVP should focus on its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It should also investigate its effects on the brain and nervous system, and its interactions with other drugs and medications. Additionally, studies should be conducted to identify potential biomarkers of 4-Cl-PVP use and to develop effective treatments for addiction and overdose.
Synthesis Methods
The synthesis of 4-Cl-PVP involves the reaction of 4-chloro-3-methylbenzaldehyde with 4-(isobutylsulfonyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound using propanone as a solvent.
Scientific Research Applications
4-Cl-PVP has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been found to exhibit stimulant effects similar to other cathinones such as methamphetamine and cocaine. It has also been shown to have affinity for the dopamine and serotonin transporters, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO3S/c1-14(2)13-25(23,24)17-8-10-21(11-9-17)19(22)7-5-16-4-6-18(20)15(3)12-16/h4,6,12,14,17H,5,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWGWGXZBETHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


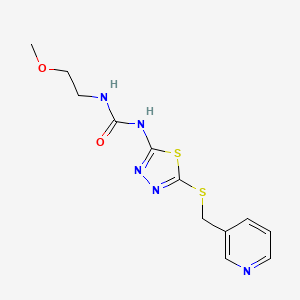
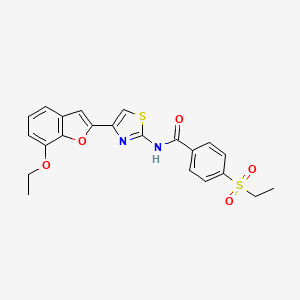
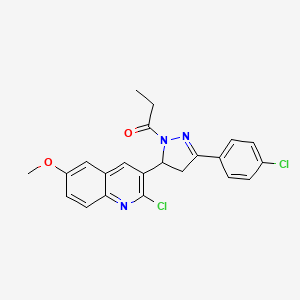
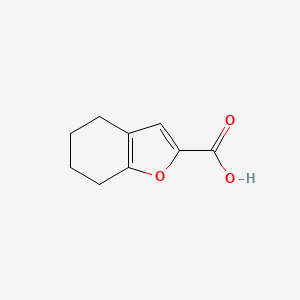

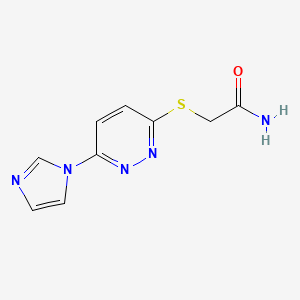
![6-chloro-4-({3-[3-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2791312.png)
![(2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2791313.png)
![Ethyl 4-[[2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2791315.png)
